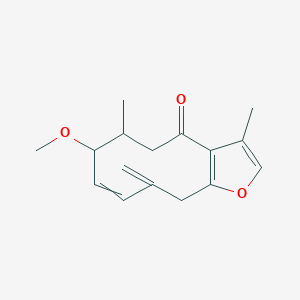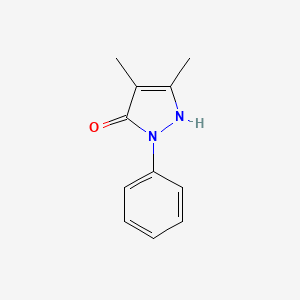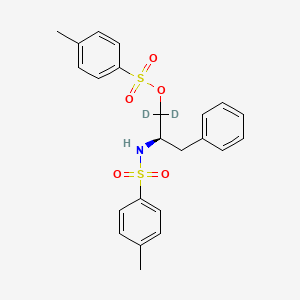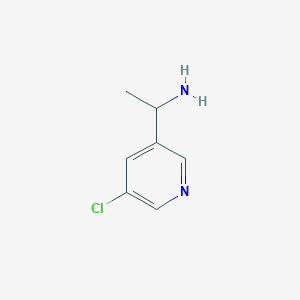
Fmoc-N-amido-PEG2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-amido-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and an azide group. The azide group is known for its reactivity in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound is widely used in various fields, including chemistry, biology, and medicine, due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG2-azide typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then linked to a PEG chain, usually through a carbamate linkage.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide under appropriate conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-amido-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazoles.
Deprotection: The Fmoc group can be removed under basic conditions to expose the free amino group for further reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Fmoc Deprotection: Typically involves the use of piperidine in a suitable solvent.
Major Products
Triazoles: Formed from the reaction of the azide group with alkynes.
Free Amines: Obtained after the removal of the Fmoc protecting group.
Applications De Recherche Scientifique
Chemistry
Fmoc-N-amido-PEG2-azide is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the connection of different functional groups and enhances solubility in aqueous media .
Biology and Medicine
In biological and medical research, this compound is used in the development of drug delivery systems, imaging agents, and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the synthesis of biocompatible materials .
Industry
In the industrial sector, this compound is employed in the production of hydrogels, coatings, and other materials that require precise functionalization and high stability.
Mécanisme D'action
The primary mechanism of action of Fmoc-N-amido-PEG2-azide involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it suitable for various applications in drug development, material science, and biotechnology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a longer PEG chain.
Fmoc-N-amido-PEG4-amine: Contains an amine group instead of an azide.
Fmoc-N-amido-PEG12-acid: Contains a terminal carboxylic acid group.
Uniqueness
Fmoc-N-amido-PEG2-azide is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The presence of both Fmoc and azide groups allows for versatile applications in click chemistry and bioconjugation .
Propriétés
Formule moléculaire |
C21H24N4O4 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26) |
Clé InChI |
BCIGBOVTJXUUNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


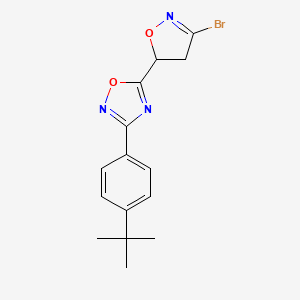
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)

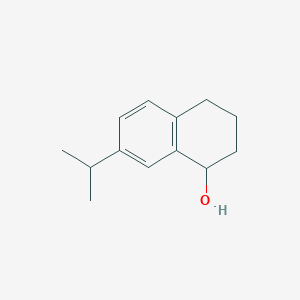
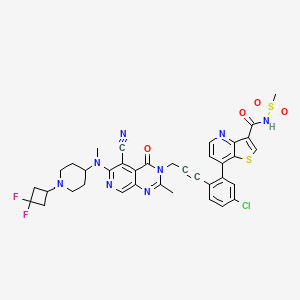
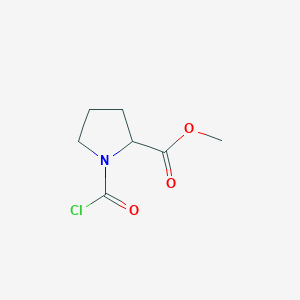

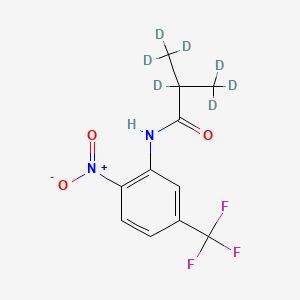

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
